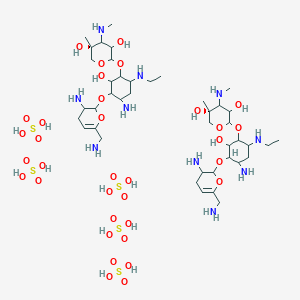
Netilmicin (sulfate)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Netilmicin sulfate is a semisynthetic aminoglycoside antibiotic derived from sisomycin. It is primarily used to treat serious bacterial infections, particularly those caused by Gram-negative bacteria. Netilmicin sulfate is known for its broad-spectrum antibacterial activity and is often used in cases where other antibiotics, such as gentamicin, are ineffective due to resistance .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Netilmicin sulfate is synthesized through the semisynthetic modification of sisomycin. The process involves the ethylation of sisomycin to produce 1-N-ethylsisomicin, which is then converted to netilmicin sulfate. The reaction conditions typically involve the use of organic solvents and controlled temperatures to ensure the desired chemical modifications .
Industrial Production Methods: The industrial production of netilmicin sulfate involves several steps:
Fermentation: The initial production of sisomycin through the fermentation of Micromonospora inyoensis.
Chemical Modification: The ethylation of sisomycin to produce 1-N-ethylsisomicin.
Purification: The purification of the resulting compound to obtain netilmicin sulfate.
Formulation: The final formulation of netilmicin sulfate into injectable solutions or other dosage forms
Analyse Chemischer Reaktionen
Types of Reactions: Netilmicin sulfate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: Substitution reactions can occur, particularly at the amino groups, leading to the formation of different derivatives
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Various alkylating agents and nucleophiles are employed in substitution reactions.
Wissenschaftliche Forschungsanwendungen
Netilmicin sulfate has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying aminoglycoside antibiotics and their chemical modifications.
Biology: Employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Medicine: Used in clinical research to evaluate its efficacy and safety in treating bacterial infections.
Industry: Utilized in the pharmaceutical industry for the production of antibiotic formulations
Wirkmechanismus
Netilmicin sulfate exerts its antibacterial effects by binding to the bacterial 30S ribosomal subunit. This binding interferes with the mRNA binding and the acceptor tRNA site, ultimately inhibiting protein synthesis in susceptible bacteria. The bactericidal effect of netilmicin sulfate is primarily due to its ability to disrupt the production of essential proteins, leading to bacterial cell death .
Vergleich Mit ähnlichen Verbindungen
Netilmicin sulfate is often compared to other aminoglycoside antibiotics such as gentamicin, tobramycin, and amikacin:
Gentamicin: Netilmicin sulfate has a similar antibacterial spectrum but is less ototoxic and nephrotoxic.
Tobramycin: Both antibiotics are effective against Gram-negative bacteria, but netilmicin sulfate is less active against Pseudomonas aeruginosa.
Amikacin: Netilmicin sulfate is effective against some gentamicin and tobramycin-resistant strains, but amikacin remains the aminoglycoside of choice for resistant Gram-negative bacilli
Conclusion
Netilmicin sulfate is a valuable aminoglycoside antibiotic with broad-spectrum antibacterial activity Its unique properties, including reduced toxicity and effectiveness against resistant strains, make it an important tool in the treatment of serious bacterial infections
Eigenschaften
Molekularformel |
C42H92N10O34S5 |
|---|---|
Molekulargewicht |
1441.6 g/mol |
IUPAC-Name |
(5R)-2-[4-amino-3-[[3-amino-6-(aminomethyl)-3,4-dihydro-2H-pyran-2-yl]oxy]-6-(ethylamino)-2-hydroxycyclohexyl]oxy-5-methyl-4-(methylamino)oxane-3,5-diol;sulfuric acid |
InChI |
InChI=1S/2C21H41N5O7.5H2O4S/c2*1-4-26-13-7-12(24)16(32-19-11(23)6-5-10(8-22)31-19)14(27)17(13)33-20-15(28)18(25-3)21(2,29)9-30-20;5*1-5(2,3)4/h2*5,11-20,25-29H,4,6-9,22-24H2,1-3H3;5*(H2,1,2,3,4)/t2*11?,12?,13?,14?,15?,16?,17?,18?,19?,20?,21-;;;;;/m00...../s1 |
InChI-Schlüssel |
AGFWIZQEWFGATK-PNVUIJMJSA-N |
Isomerische SMILES |
CCNC1CC(C(C(C1OC2C(C([C@@](CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.CCNC1CC(C(C(C1OC2C(C([C@@](CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Kanonische SMILES |
CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.CCNC1CC(C(C(C1OC2C(C(C(CO2)(C)O)NC)O)O)OC3C(CC=C(O3)CN)N)N.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O.OS(=O)(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


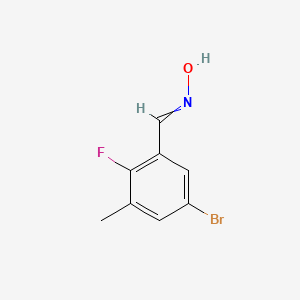
![2-amino-N-[(3-bromophenyl)methyl]-3-methyl-N-propan-2-ylbutanamide](/img/structure/B14802516.png)
![(13S,17R)-13-methyl-17-prop-2-enyl-2,3,6,7,8,9,10,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-17-ol](/img/structure/B14802529.png)
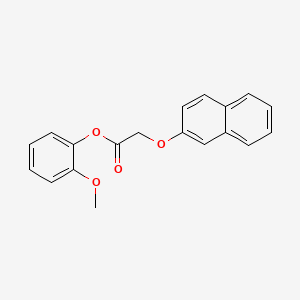
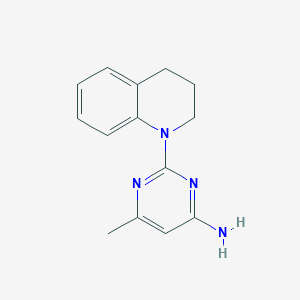
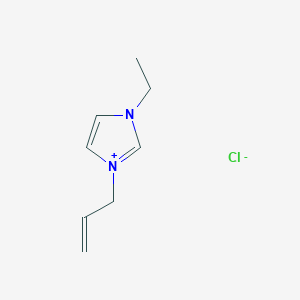
![methyl 4-[(2,3-dihydro-1H-indol-1-ylcarbonothioyl)amino]-4-oxobutanoate](/img/structure/B14802558.png)
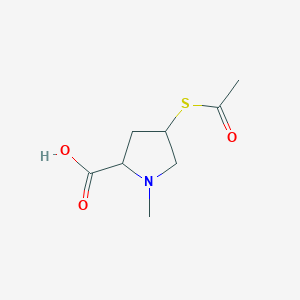
![tert-butyl N-[4-[2-[(2,2-dimethyl-4-oxo-1-sulfooxyazetidin-3-yl)amino]-2-oxoacetyl]-1,3-thiazol-2-yl]carbamate](/img/structure/B14802563.png)
![Cyclopropanecarboxylic acid, 2-[3-amino-4-[bis(2-methylpropyl)amino]phenyl]-, ethyl ester, (1S,2R)-](/img/structure/B14802579.png)
![N-{[4-(prop-2-en-1-ylsulfamoyl)phenyl]carbamothioyl}furan-2-carboxamide](/img/structure/B14802584.png)
![2-[5-Chloro-2-ethoxy-4-fluoro-3-(2-nitroethenyl)phenyl]-2-methyl-1,3-dioxolane](/img/structure/B14802585.png)
![Cyclohexaneacetic acid, 4-[[(1,1-dimethylethoxy)carbonyl][2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]amino]-, trans-](/img/structure/B14802591.png)
![(1S)-1-amino-13-ethylidene-11-methyl-6-azatricyclo[7.3.1.02,7]trideca-3,6,10-trien-5-one](/img/structure/B14802592.png)
